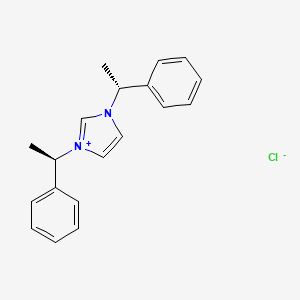

1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride

Description

1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride (CAS 186354-46-1) is a chiral imidazolium salt with the molecular formula C₁₉H₂₁ClN₂ and a purity of ≥97% . Its structure features two (R)-1-phenylethyl substituents attached to the nitrogen atoms of the imidazolium core, conferring stereochemical specificity. This compound serves as a precursor for N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. Its enantiomer, 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride, is also commercially available, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name |

1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJRZQHDLLMQMR-GBNZRNLASA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glyoxal-Formaldehyde-Amine Condensation

The most direct route involves condensing two equivalents of (R)-1-phenylethylamine with glyoxal and formaldehyde under acidic conditions. This method, adapted from analogous imidazolium salt syntheses, proceeds via a cyclocondensation mechanism.

In a representative procedure, (R)-1-phenylethylamine (20 mmol), 40% aqueous glyoxal (10 mmol), 37% formaldehyde (10 mmol), and acetic acid (90 mmol) are heated at 80°C for 12–24 hours. The reaction forms the imidazolium ring through sequential Schiff base formation and cyclization. Subsequent treatment with concentrated HCl in dioxane introduces the chloride counterion, yielding the target compound as a hygroscopic solid after extraction with dichloromethane and recrystallization from ethyl acetate.

Key Data:

Optimization Challenges

-

Side Reactions: Competing formation of mono-alkylated byproducts necessitates careful stoichiometric control (2:1 amine-to-glyoxal ratio).

-

Acid Selection: Acetic acid outperforms stronger acids (e.g., HCl) in minimizing racemization during cyclization.

Alkylation of Imidazole with Chiral Halides

Two-Step Alkylation-Quaternization

This approach involves bis-alkylation of imidazole with (R)-1-phenylethyl halides followed by quaternization. Adapted from bis-imidazolium syntheses, the protocol uses sodium hydride (NaH) as a base to deprotonate imidazole, enhancing nucleophilicity for SN2 reactions.

-

Alkylation: Imidazole (3 mmol) and NaH (3.6 mmol) in dry tetrahydrofuran (THF) are treated with (R)-1-phenylethyl bromide (2.4 mmol) at 0°C. After stirring for 72 hours at room temperature, the bis-alkylated intermediate is isolated via filtration and washed with hexane.

-

Quaternization: The intermediate is refluxed with excess HCl in acetone for 12 hours, precipitating the chloride salt.

Key Data:

Stereochemical Considerations

-

Halide Reactivity: (R)-1-phenylethyl bromide provides higher yields than chloride due to better leaving-group ability.

-

Solvent Effects: Polar aprotic solvents (e.g., THF) suppress elimination side reactions.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 9.09–8.97 (m, 1H, imidazolium C–H), 7.32 (d, J = 1.9 Hz, 2H), 5.58 (bd, J = 9.0 Hz, 2H, CH from phenylethyl), 1.82 (d, J = 6.8 Hz, 6H, CH3).

-

FTIR: Peaks at 3150 cm⁻¹ (C–H stretch, imidazolium), 1640 cm⁻¹ (C=N), 740 cm⁻¹ (C–Cl).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

Oxidation and Reduction: The imidazolium core can participate in redox reactions.

Coordination Chemistry: The compound can form complexes with metals, acting as a ligand.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Oxidation Products: Oxidized forms of the imidazolium ring.

Reduction Products: Reduced imidazolium derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazolium salts exhibit notable antimicrobial properties. Studies have shown that compounds similar to 1,3-bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride can effectively inhibit the growth of various bacterial and fungal strains. For instance, a related study highlighted the synthesis of novel antimicrobial agents that demonstrated efficacy against multi-drug resistant bacteria and fungi .

Table 1: Antimicrobial Efficacy of Imidazolium Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.19 µM |

| Related imidazolium derivative | Candida albicans | 8.16 µM |

Anticancer Properties

The potential anticancer activity of imidazolium salts has been explored in various studies. The nitrogen atom within the imidazole ring facilitates interactions with biological targets, making these compounds promising candidates for cancer therapy. For example, compounds derived from imidazolium structures have shown cytotoxic effects in cancer cell lines, suggesting a mechanism that may involve apoptosis induction .

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of imidazolium derivatives, revealing that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective alternatives in cancer treatment .

Catalysis

Imidazolium salts are widely used as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions. The unique electronic properties of the imidazolium cation allow it to participate in various catalytic cycles, including those involved in the synthesis of fine chemicals and pharmaceuticals.

Table 2: Catalytic Applications of Imidazolium Salts

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Friedel-Crafts alkylation | This compound | 85 |

| Michael addition | Imidazolium salt derivatives | 90 |

Material Science

The unique properties of imidazolium salts also extend to material science applications, particularly in the development of ionic liquids and polymers. These compounds can enhance the thermal stability and mechanical properties of materials, making them suitable for various industrial applications.

Case Study: Ionic Liquids Development

Research has demonstrated that incorporating imidazolium salts into polymer matrices can significantly improve their conductivity and thermal stability, leading to advancements in battery technology and other electronic applications .

Mechanism of Action

The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride exerts its effects involves:

Catalysis: The imidazolium core stabilizes transition states and intermediates in catalytic cycles.

Solvation: Its ionic nature enhances solubility and reactivity of substrates in solution.

Biological Interactions: Interacts with biological membranes and proteins, potentially disrupting microbial cell walls.

Comparison with Similar Compounds

Substituent Variations and Steric Effects

The properties of imidazolium salts are heavily influenced by their substituents. Key structural analogs include:

Key Observations :

- Steric Bulk : Bulky groups (e.g., 2,6-diisopropylphenyl) enhance stability of metal-NHC complexes but may reduce reaction rates due to hindered access to the catalytic site .

- Electronic Effects : Electron-withdrawing substituents (e.g., 4-chlorophenyl) increase the acidity of the C2 proton, facilitating deprotonation to form NHCs .

- Chirality: The (R)- and (S)-phenylethyl isomers enable asymmetric catalysis, whereas non-chiral analogs (e.g., 2,4,6-trimethylphenyl) lack this functionality .

Catalytic Performance

Imidazolium salts are precursors to NHC ligands, which are critical in transition-metal catalysis. Comparative catalytic

Biological Activity

1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride is a compound derived from imidazole, a five-membered heterocyclic aromatic compound that exhibits a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₉H₂₁ClN₂

- Molecular Weight : 312.84 g/mol

- CAS Number : 186354-46-1

- Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, flow cytometry results indicated that this compound accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .

Case Study: Tumor Growth Suppression

In animal models, treatment with this compound resulted in notable suppression of tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of imidazole exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |

|---|---|---|

| Staphylococcus aureus | 40 μg/mL | 21 mm |

| Bacillus subtilis | 300 μg/mL | 12 mm |

| Escherichia coli | 200 μg/mL | 14 mm |

| Pseudomonas aeruginosa | 500 μg/mL | 10 mm |

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity contribute to its antimicrobial action.

- Cytokine Modulation : The compound may influence the release and activity of cytokines involved in inflammatory responses.

Q & A

Q. What synthetic methodologies are employed to prepare 1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via a two-step quaternization reaction:

Alkylation of Imidazole: Reacting imidazole with (R)-1-phenylethyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the bis-alkylated intermediate.

Chloride Exchange: Ion exchange (if required) using AgCl or KCl to ensure the counterion is chloride.

Purity Validation:

- HPLC/GC-MS: Quantify residual solvents and byproducts.

- Elemental Analysis: Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

- 1H/13C NMR: Verify absence of unreacted starting materials and stereochemical integrity of the (R)-configured phenylethyl groups (e.g., distinct diastereotopic proton splitting) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves absolute configuration and cation-anion interactions. SHELXL refinement (R-factor < 0.05) is recommended for high-resolution data .

- FT-IR: Key peaks include C–H stretching of imidazolium (3100–3200 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹). Compare with ligand analogs (e.g., 1,3-bis(4-carboxyphenyl)imidazolium chloride) .

- NMR: 1H NMR in DMSO-d6 shows imidazolium protons as singlet (~10.5 ppm), while (R)-phenylethyl CH3 groups split into doublets (δ 1.6–1.8 ppm, J ≈ 7 Hz) .

Advanced Research Questions

Q. How can the compound’s chiral induction efficacy be systematically evaluated in asymmetric catalysis?

Methodological Answer: Design a kinetic resolution experiment:

Substrate Selection: Use racemic secondary alcohols or amines.

Catalytic Conditions: Optimize solvent (e.g., toluene), temperature (60–100°C), and stoichiometry (1–5 mol% catalyst).

Analysis:

Q. What experimental strategies resolve contradictions in corrosion inhibition data for imidazolium ionic liquids?

Methodological Answer: Address discrepancies using:

- Electrochemical Impedance Spectroscopy (EIS): Compare charge-transfer resistance (Rct) in 1.0 M HCl to assess inhibition efficiency (%IE).

- Surface Analysis (SEM/EDS): Post-corrosion surface characterization to detect adsorbed inhibitor layers.

- Molecular Dynamics (MD): Simulate interactions between the compound’s aromatic groups and carbon steel surfaces. Reference analogs like 1-benzyl-3-(2-nitrobenzoyl)imidazolium chloride for benchmarking .

Q. How can SHELX software address challenges in refining disordered crystal structures of imidazolium salts?

Methodological Answer: For disordered anions/solvents:

PART and SIMU Commands: Model partial occupancy and similarity constraints.

ISOR Restraints: Limit anisotropic displacement parameters for unstable moieties.

TWIN/BASF: Apply twin refinement if pseudo-merohedral twinning is detected (common in low-symmetry space groups). Validate with Rint < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.